molecular formula C25H52 B1208331 Eicosane,2,6,10,15,19-pentamethyl- CAS No. 73303-36-3

Eicosane,2,6,10,15,19-pentamethyl-

Cat. No.: B1208331
CAS No.: 73303-36-3
M. Wt: 352.7 g/mol
InChI Key: CJQMGJPFPHKMKZ-UHFFFAOYSA-N
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Description

Eicosane, 2,6,10,15,19-pentamethyl- is a hydrocarbon compound with the molecular formula C25H52. It is a derivative of eicosane, characterized by the presence of five methyl groups attached to the carbon chain at positions 2, 6, 10, 15, and 19. This compound is a waxy solid at room temperature and is known for its hydrophobic properties, stability, and resistance to heat .

Preparation Methods

The synthesis of eicosane, 2,6,10,15,19-pentamethyl- typically involves the alkylation of eicosane with methyl groups. This can be achieved through various synthetic routes, including:

    Friedel-Crafts Alkylation: This method involves the reaction of eicosane with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include anhydrous environment and controlled temperature to ensure selective alkylation at the desired positions.

    Grignard Reaction: Another approach involves the use of Grignard reagents, where methylmagnesium bromide (CH3MgBr) reacts with eicosane to introduce methyl groups at specific positions.

Chemical Reactions Analysis

Eicosane, 2,6,10,15,19-pentamethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically leads to the formation of carboxylic acids or ketones at the methyl-substituted positions.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C). This process can convert any oxidized functional groups back to their original hydrocarbon form.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur at the methyl-substituted positions using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Scientific Research Applications

Eicosane, 2,6,10,15,19-pentamethyl- has several applications in scientific research, including:

    Chemistry: It is used as a reference compound in gas chromatography for the calibration of retention indices. Its well-defined structure and stability make it suitable for this purpose.

    Biology: This compound can be used in studies of lipid metabolism and hydrophobic interactions due to its long carbon chain and hydrophobic nature.

    Medicine: Research into its potential use as a drug delivery vehicle is ongoing, leveraging its stability and ability to encapsulate hydrophobic drugs.

    Industry: It is used in the formulation of waxes, lubricants, and coatings due to its thermal stability and hydrophobic properties.

Mechanism of Action

The mechanism of action of eicosane, 2,6,10,15,19-pentamethyl- in its various applications is primarily based on its hydrophobic interactions and stability. In drug delivery, for example, it can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their transport to target sites. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Eicosane, 2,6,10,15,19-pentamethyl- can be compared with other methyl-substituted eicosanes, such as:

    Eicosane, 2,6,10,14,18-pentamethyl-: This compound has a similar structure but with methyl groups at different positions. It shares similar properties but may exhibit different reactivity and applications due to the positional differences of the methyl groups.

    Eicosane, 2,6,10,14,19-pentamethyl-:

The uniqueness of eicosane, 2,6,10,15,19-pentamethyl- lies in its specific substitution pattern, which can influence its physical properties, reactivity, and suitability for certain applications.

Properties

IUPAC Name

2,6,10,15,19-pentamethylicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52/c1-21(2)13-10-17-23(5)15-8-9-16-24(6)19-12-20-25(7)18-11-14-22(3)4/h21-25H,8-20H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQMGJPFPHKMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70994023
Record name 2,6,10,15,19-Pentamethylicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73303-36-3
Record name 2,6,10,15,19-Pentamethyleicosane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073303363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,10,15,19-Pentamethylicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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